molecular formula C10H10FNO3 B13562268 Methyl 3-acetamido-4-fluorobenzoate

Methyl 3-acetamido-4-fluorobenzoate

Cat. No.: B13562268
M. Wt: 211.19 g/mol
InChI Key: XEMKMVIDNQNJDL-UHFFFAOYSA-N
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Description

Methyl 3-acetamido-4-fluorobenzoate is an organic compound with the molecular formula C10H10FNO3 and a molecular weight of 211.19 g/mol . It is a derivative of benzoic acid, featuring an acetamido group at the 3-position and a fluorine atom at the 4-position on the benzene ring. This compound is often used in various chemical research and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-acetamido-4-fluorobenzoate can be synthesized through several methods. One common route involves the acylation of methyl 4-fluorobenzoate with acetic anhydride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale acylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetamido-4-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products depend on the nucleophile used; for example, replacing fluorine with a methoxy group yields methyl 3-acetamido-4-methoxybenzoate.

    Hydrolysis: The major product is 3-acetamido-4-fluorobenzoic acid.

    Reduction: The major product is methyl 3-amino-4-fluorobenzoate.

Scientific Research Applications

Methyl 3-acetamido-4-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-acetamido-4-fluorobenzoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-acetamido-4-fluorobenzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom’s high electronegativity and small size can significantly influence the compound’s chemical behavior and interactions with biological targets .

Properties

Molecular Formula

C10H10FNO3

Molecular Weight

211.19 g/mol

IUPAC Name

methyl 3-acetamido-4-fluorobenzoate

InChI

InChI=1S/C10H10FNO3/c1-6(13)12-9-5-7(10(14)15-2)3-4-8(9)11/h3-5H,1-2H3,(H,12,13)

InChI Key

XEMKMVIDNQNJDL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C(=O)OC)F

Origin of Product

United States

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